molecular formula C12H16O3 B3089538 Ethyl 3-ethoxy-4-methylbenzoate CAS No. 1196047-01-4

Ethyl 3-ethoxy-4-methylbenzoate

Cat. No.: B3089538
CAS No.: 1196047-01-4
M. Wt: 208.25 g/mol
InChI Key: JEUNHRSFFDHSOX-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-methylbenzoate is a chemical compound with the molecular formula C12H16O3 . It is used in various chemical reactions and can be purchased from chemical suppliers .

Scientific Research Applications

Efficient Synthesis and Intermediates

Ethyl 3-ethoxy-4-methylbenzoate has been used as an intermediate in the synthesis of complex molecules. For instance, an efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, was developed from 2-hydroxy-4-methylbenzoic acid. This synthesis involves the alkylation of 2-hydroxy-4-methylbenzoic acid with ethyl bromide, followed by deprotonation and carboxylation steps, providing a significant improvement in yield and purity over previous methods (M. Salman et al., 2002).

Synthesis of Novel Compounds

Research into novel chemical syntheses often employs this compound as a precursor or intermediate. For example, it was used in the synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a novel compound, under optimized reaction conditions to achieve high yield and purity. This highlights the compound's role in facilitating the development of new chemical entities with potential applications in various fields (Yin Dulin, 2007).

Pharmaceutical and Biological Research

While direct applications of this compound in biological systems are not extensively documented, related compounds and derivatives have been studied for their biological activities. For example, derivatives of benzoic acid have been isolated from natural sources and investigated for their antimicrobial properties, illustrating the potential of structurally related compounds in drug discovery and pharmaceutical research (Z. Ali et al., 1998).

Properties

IUPAC Name

ethyl 3-ethoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11-8-10(7-6-9(11)3)12(13)15-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUNHRSFFDHSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-hydroxy-4-methyl benzoic acid (3.0 g), potassium carbonate (10.9 g), and acetonitrile (60 mL) was added ethyl iodide (4.8 mL) under ice-cooling, followed by stirring at 60° C. overnight. Thereafter, ethyl iodide (4.8 mL) was added thereto, followed by stirring at 70° C. for 3 days. In addition, ethyl iodide (4.8 mL) and potassium carbonate (5.5 g) were added thereto, followed by stirring overnight. To the reaction mixture was added water (100 mL), followed by extraction with ethyl acetate, and the obtained organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane:5/95) to obtain ethyl 3-ethoxy-4-methylbenzoate (4.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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